molecular formula C12H22O B13263592 1-(Butan-2-yl)-4-methylcyclohexane-1-carbaldehyde

1-(Butan-2-yl)-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B13263592
M. Wt: 182.30 g/mol
InChI Key: RZTVLGDIFIIQNZ-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-methylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a butan-2-yl group and a methyl group, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-4-methylcyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexanone derivatives followed by selective oxidation. One common method includes:

    Alkylation: Cyclohexanone is reacted with butan-2-yl bromide in the presence of a strong base such as sodium hydride to form 1-(Butan-2-yl)cyclohexanone.

    Methylation: The intermediate is then methylated using methyl iodide and a base like potassium carbonate to yield 1-(Butan-2-yl)-4-methylcyclohexanone.

    Oxidation: Finally, the ketone is oxidized to the corresponding aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-4-methylcyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butan-2-yl and methyl groups can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in carbon tetrachloride or nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation: 1-(Butan-2-yl)-4-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-(Butan-2-yl)-4-methylcyclohexane-1-methanol.

    Substitution: Various halogenated or nitrated derivatives depending on the specific reaction conditions.

Scientific Research Applications

1-(Butan-2-yl)-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-methylcyclohexane-1-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The butan-2-yl and methyl groups may influence the compound’s hydrophobic interactions and overall molecular stability.

Comparison with Similar Compounds

    1-(Butan-2-yl)-4-methylcyclohexane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-Methylcyclohexane-1-carbaldehyde: Lacks the butan-2-yl group, resulting in different physical and chemical properties.

    1-(Butan-2-yl)cyclohexane-1-carbaldehyde: Similar structure but without the methyl group, affecting its reactivity and applications.

Uniqueness: 1-(Butan-2-yl)-4-methylcyclohexane-1-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of both butan-2-yl and methyl groups along with the aldehyde functionality makes it a versatile compound for synthetic and industrial purposes.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-butan-2-yl-4-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H22O/c1-4-11(3)12(9-13)7-5-10(2)6-8-12/h9-11H,4-8H2,1-3H3

InChI Key

RZTVLGDIFIIQNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCC(CC1)C)C=O

Origin of Product

United States

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